

Improving spatial resolution in Holmium-166 SPECT imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Holmium-166**

Cat. No.: **B1195350**

[Get Quote](#)

Technical Support Center: Holmium-166 SPECT Imaging

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the spatial resolution of **Holmium-166** (^{166}Ho) SPECT imaging.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high spatial resolution with ^{166}Ho SPECT imaging?

A1: The primary challenges stem from the complex decay spectrum of **Holmium-166**.^{[1][2]} ^{166}Ho emits high-energy beta particles and a spectrum of high-energy gamma photons, in addition to the primary low-energy gamma peak at 80.57 keV used for imaging.^{[3][4]} This leads to several image-degrading factors:

- **Photon Scatter:** High-energy photons scatter within the patient, collimator, and detector, contaminating the main photopeak window.^{[3][5][6]}
- **Bremsstrahlung:** The high-energy beta particles produce bremsstrahlung photons that also contribute to background noise.^{[3][6]}

- Lead X-rays: Interactions of high-energy photons with the lead collimator can produce characteristic X-rays that overlap with the ^{166}Ho photopeak.[3][4]
- Dead Time: High activities of ^{166}Ho used in therapeutic applications can lead to high count rates, potentially causing gamma camera dead time effects and hampering dosimetry.

Q2: Why is improving spatial resolution crucial for ^{166}Ho applications?

A2: High spatial resolution is critical for accurate quantitative analysis and dosimetry in radionuclide therapies like radioembolization.[3][7] Improved resolution allows for more precise delineation of tumors and healthy tissues, leading to more accurate calculations of radiation absorbed doses.[7][8] This is essential for establishing reliable dose-response relationships and optimizing treatment planning.[4] The value of SPECT/CT-based dosimetry can be limited by low spatial resolution and motion artifacts.[3]

Q3: What are the key factors influencing spatial resolution in ^{166}Ho SPECT?

A3: Several factors, from image acquisition to reconstruction, impact the final spatial resolution:

- Collimator Selection: The choice of collimator (e.g., Medium Energy Low Penetration - MELP, Medium Energy General Purpose - MEGP) has a major impact on the sensitivity and resolution of the system.[4][9] Collimator properties like hole length and septal thickness are crucial.[4][10]
- Scatter Correction Methods: The method used to correct for photon scatter, such as Dual-Energy Window (DEW) or Triple-Energy Window (TEW), significantly affects image accuracy and contrast.[4][11][12] Monte Carlo-based methods can offer further improvements.[7][8]
- Reconstruction Algorithms: The reconstruction algorithm (e.g., Ordered Subset Expectation Maximization - OSEM) and its parameters (iterations, subsets) play a vital role in image quality, with a trade-off between contrast and noise.[4][13][14]
- System Hardware: Differences in SPECT/CT scanner hardware between vendors, such as collimator characteristics, can influence count statistics and overall image quality.[4][12]

Troubleshooting Guides

Issue 1: Poor Image Contrast and High Noise Levels

Possible Cause	Troubleshooting Step
Inadequate Scatter Correction	<p>The Triple-Energy Window (TEW) scatter correction method has been shown to result in superior uniformity and higher contrast recovery compared to the Dual-Energy Window (DEW) method.[4][12][15][16] Consider implementing TEW for improved accuracy.[4][12] For even greater accuracy, Monte Carlo-based scatter correction methods can substantially improve image contrast.[7][8]</p>
Suboptimal Reconstruction Parameters	<p>The number of iterations and subsets in the reconstruction algorithm (e.g., OSEM) affects the trade-off between contrast and noise.[4] Experiment with different combinations, such as 5 iterations with 15 subsets or 10 iterations with 8 subsets, which have been found suitable for ^{166}Ho imaging. Be aware that increasing iterations can increase image noise.[4]</p>
High Count Rates (Dead Time)	<p>For therapeutic levels of ^{166}Ho, high activity can lead to count loss due to detector dead time, especially affecting tumor dosimetry.[1] If possible, image the patient after some decay has occurred. Implement a dead-time correction method; some commercial software offers this feature.[3][13] Dead time effects can be significant for activities above 250 MBq.[17]</p>

Issue 2: Inaccurate Activity Quantification and Low Recovery Coefficients

Possible Cause	Troubleshooting Step
Inappropriate Quantification Method	Different quantification methods yield varying levels of accuracy. A self-calibration quantification method has been shown to provide high accuracy across a wide range of ^{166}Ho activities.[3][13]
Photon Attenuation and Scatter	These are significant sources of quantification error.[7] Ensure that appropriate attenuation correction (using CT data) and robust scatter correction are included in the reconstruction process.[5][6] Monte Carlo-based reconstruction that models the full energy spectrum can significantly improve activity recovery coefficients (ARCs).[7][8]
Partial Volume Effects (PVE)	For small lesions or volumes, PVE can lead to an underestimation of activity.[18][19] This is an inherent limitation of SPECT resolution.[1] Applying a partial volume correction method during or after reconstruction can help mitigate this effect.[19]

Issue 3: Presence of Image Artifacts

Possible Cause	Troubleshooting Step
Patient Motion	Motion during the scan can cause blurring and misregistration artifacts.[20] Counsel the patient to remain as still as possible and ensure they are comfortable on the imaging table.[20] Motion correction algorithms can be applied during reconstruction if available.[19]
Misregistration between SPECT and CT	Inaccurate alignment of the SPECT and CT images will lead to incorrect attenuation correction.[20] Verify the registration and perform a manual adjustment if necessary.
Collimator Defects	Dents or other defects in the collimator can introduce artifacts into the images.[21] These can be identified by comparing flood images from different collimators.[21]

Quantitative Data Summary

Table 1: Comparison of Reconstruction & Scatter Correction Methods on Activity Recovery

Reconstruction Method	Description	Activity Recovery Coefficients (ARCs)	Count Error	Reference
SPECT-DSW	Energy window-based down-scatter correction	32% - 63%	29%	[7][8]
SPECT-ppMC+DSW	Hybrid: Monte Carlo photopeak scatter + DSW	50% - 80%	25%	[7][8]
SPECT-fMC	Full Monte Carlo simulation of the entire energy spectrum	76% - 103%	12%	[7][8]

Table 2: Impact of Scatter Correction on Contrast Recovery Coefficients (CRC)

Scatter Correction Method	CRC for Largest Sphere (mean \pm SD)	Key Finding	Reference
DEW	0.44 \pm 0.04	Lower accuracy	[4][12][15][16]
TEW	0.54 \pm 0.07	Superior uniformity and higher CRCs	[4][12][15][16]

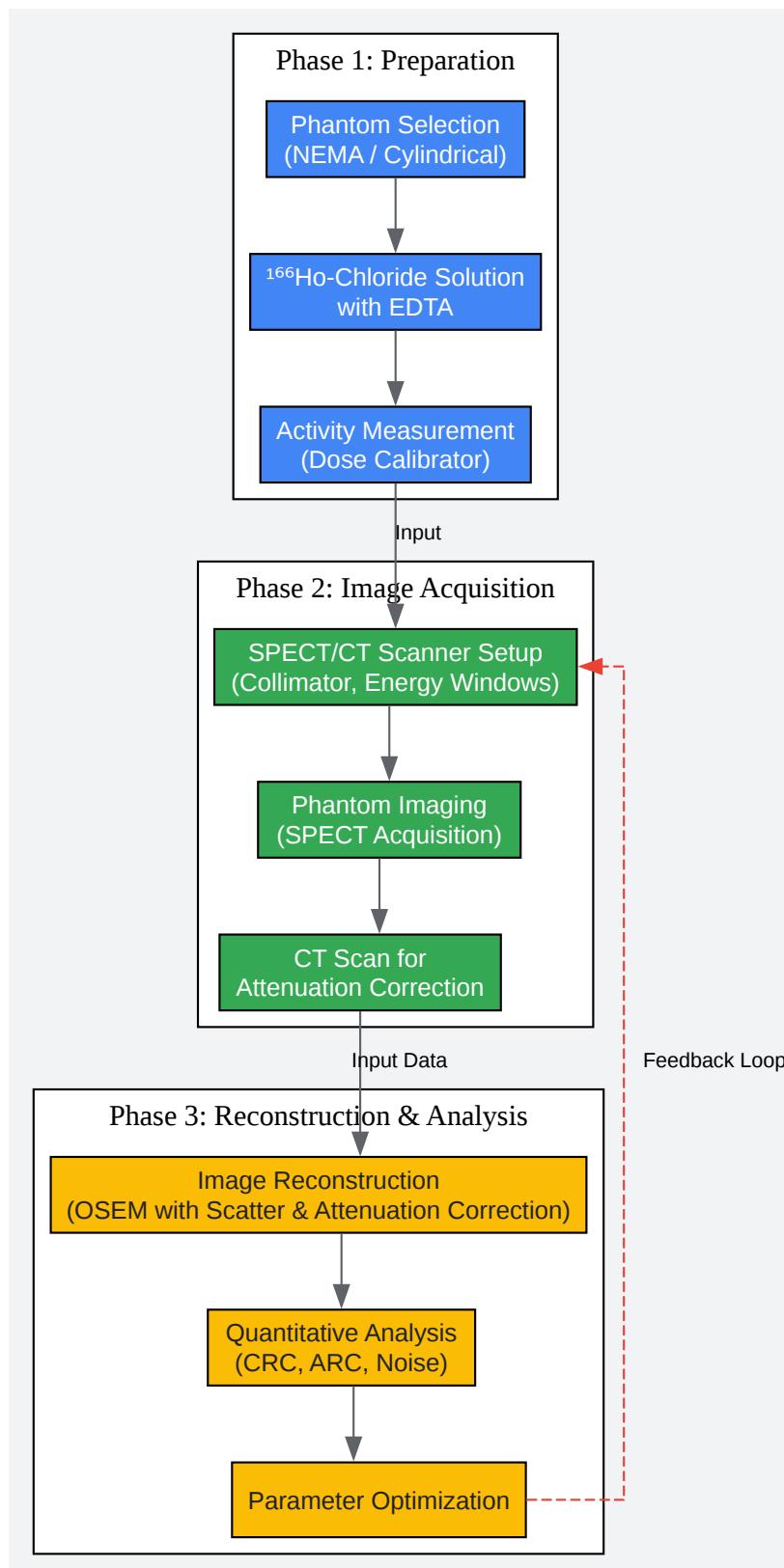
Table 3: Comparison of Quantification Methods in a Jaszczak Phantom

Quantification Method	Reconstruction Algorithm	Activity Recovery in Phantom	ACRC for Largest Sphere (Ø60 mm)	Reference
Scanner-Specific	OSEM (Flash3D)	28% - 115%	0.22 - 0.89	[13]
Self-Calibration	OSEM (Flash3D)	100% (inherently)	0.76 - 0.86	[13]
Broad Quantification	OSCG (xSPECT)	57% - 97%	0.39 - 0.72	[13]

Experimental Protocols

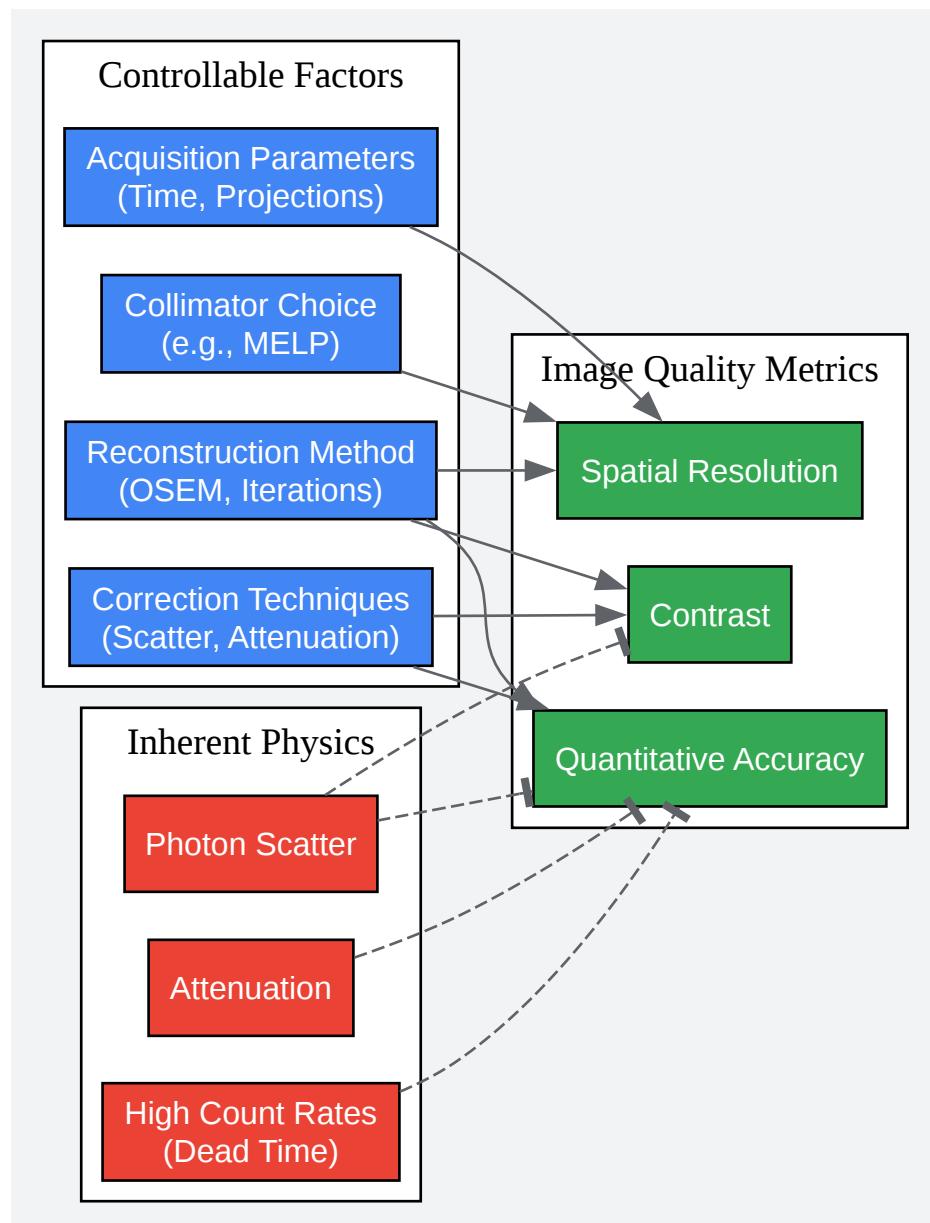
Protocol 1: Phantom Preparation for Image Quality Assessment

This protocol is based on methodologies used in multi-center phantom studies.[4][12][13]

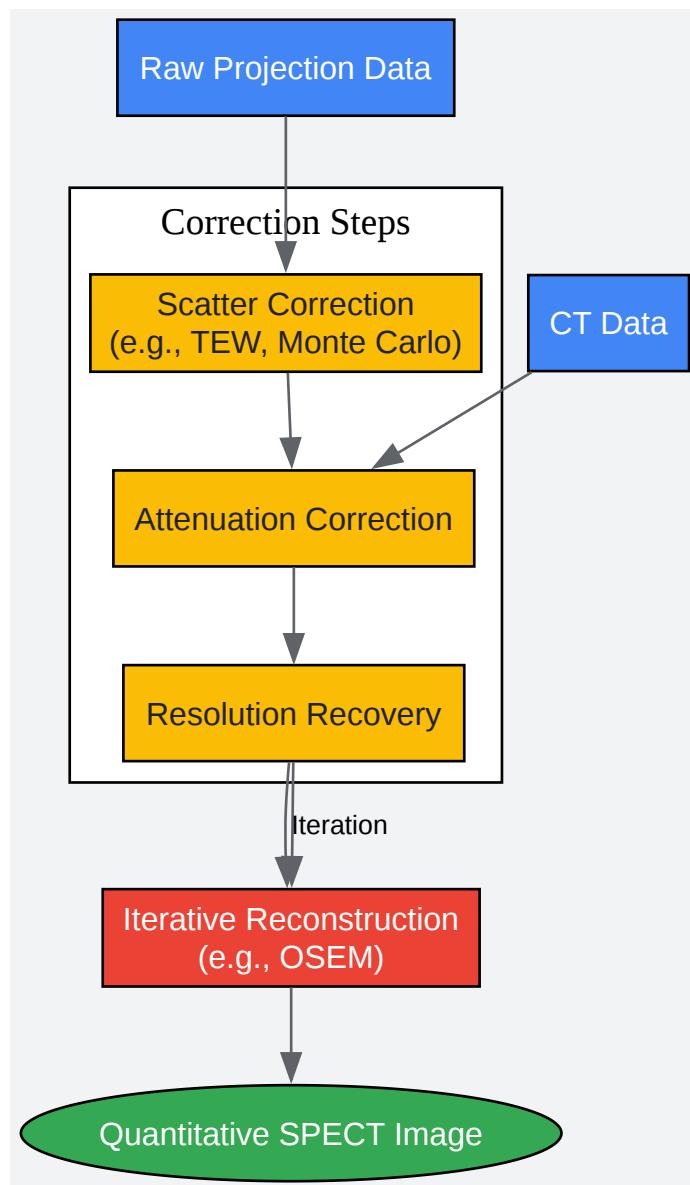

- **Phantom Selection:** Utilize a NEMA IEC Body Phantom for assessing contrast recovery and noise, and a cylindrical phantom for uniformity and sensitivity measurements.[4][12] The NEMA phantom contains fillable spheres of various diameters (e.g., 9.9, 15.4, 19.8, 24.8, 31.3, 60 mm).[13]
- **Radionuclide Preparation:** Prepare a solution of ^{166}Ho -chloride. To prevent the holmium ions from adhering to the phantom walls, saturate the solution with 50 mM ethylenediaminetetraacetic acid (EDTA).[3]
- **Activity Concentration:**
 - For the NEMA phantom, fill the spheres and the background compartment to achieve a specific sphere-to-background activity concentration ratio, typically 10:1.[13]
 - For the cylindrical phantom, fill it with a homogeneous solution of ^{166}Ho -chloride.[4][13]
- **Activity Measurement:** Accurately measure the total activity and activity concentration using a calibrated dose calibrator before filling the phantom.[3]

Protocol 2: Standardized ^{166}Ho SPECT/CT Acquisition

This protocol outlines recommended acquisition parameters for clinical and research settings.
[13][22][23]


- Collimator: Use a Medium-Energy Low Penetration (MELP) or Medium-Energy General Purpose (MEGP) collimator.[4][22]
- Energy Windows:
 - Photopeak Window: Center a 15-20% width window at 81 keV.[4][22][23]
 - Scatter Windows (for TEW): Set up two adjacent scatter windows (e.g., 8-10% width) around the photopeak window.[4][15]
 - Scatter Window (for DEW): An upper scatter window is typically centered at 118 keV (12% width).[4][23]
- Acquisition Parameters:
 - Matrix Size: 128 x 128.[13][23]
 - Projections: Acquire 60 projections per detector head over a 360° non-circular orbit.[13][23]
 - Time per Projection: 15-20 seconds.[13][22][23]
 - Acquisition Mode: Use step-and-shoot mode.[13][23]
- CT Acquisition: Acquire a low-dose CT scan immediately following the SPECT acquisition for attenuation correction and anatomical localization.[4]

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for optimizing ^{166}Ho SPECT image quality using phantoms.

[Click to download full resolution via product page](#)

Caption: Factors influencing spatial resolution and quantitative accuracy in ^{166}Ho SPECT.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for quantitative SPECT image reconstruction with corrections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. Accuracy of holmium-166 SPECT/CT quantification over a large range of activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards harmonized holmium-166 SPECT image quality for dosimetry: a multi-center, multi-vendor study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid scatter correction applied to quantitative holmium-166 SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Monte Carlo-based holmium-166 SPECT reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indico.global [indico.global]
- 10. nuclearfields.com [nuclearfields.com]
- 11. Impact of scatter correction on personalized dosimetry in selective internal radiotherapy using ¹⁶⁶Ho-PLLA: a single-center study including Monte-Carlo simulation, phantom and patient imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Towards harmonized holmium-166 SPECT image quality for dosimetry: a multi-center, multi-vendor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Towards harmonized holmium-166 SPECT image quality for dosimetry: a multi-center, multi-vendor study - EJNMMI Physics - Figshare [springernature.figshare.com]
- 17. Dosimetric study on radioembolization with ¹⁶⁶Ho poly L-lactic acid microspheres: dead time effects on prediction power - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A review of state-of-the-art resolution improvement techniques in SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 21. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Holmium-166 Radioembolization: Current Status and Future Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gamma camera characterization at high holmium-166 activity in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Improving spatial resolution in Holmium-166 SPECT imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195350#improving-spatial-resolution-in-holmium-166-spect-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com